molecular formula C18H16O2S B12652507 2-((1-Methylpropyl)thio)anthraquinone CAS No. 85030-51-9

2-((1-Methylpropyl)thio)anthraquinone

Cat. No.: B12652507
CAS No.: 85030-51-9
M. Wt: 296.4 g/mol
InChI Key: QAWRKOAZXKWDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methylpropyl)thio)anthraquinone is an anthraquinone derivative substituted at the 2-position with a thioether group bearing a 1-methylpropyl (sec-butyl) chain. Anthraquinones are aromatic diketones with a planar tricyclic structure, widely studied for their electrochemical, photochemical, and biological properties .

Properties

CAS No.

85030-51-9

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

2-butan-2-ylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2S/c1-3-11(2)21-12-8-9-15-16(10-12)18(20)14-7-5-4-6-13(14)17(15)19/h4-11H,3H2,1-2H3

InChI Key

QAWRKOAZXKWDJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions. This reaction leads to the formation of melamine, which is another name for 1,3,5-Triazine-2,4,6-triamine. The reaction conditions typically involve temperatures ranging from 80°C to 100°C and a pH of around 4 to 5.

Industrial Production Methods

In industrial settings, 1,3,5-Triazine-2,4,6-triamine is produced on a large scale using the same basic reaction but optimized for higher yields and efficiency. The process involves the continuous feeding of cyanamide and formaldehyde into a reactor, maintaining the optimal temperature and pH conditions. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyanuric acid.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Cyanuric acid.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated triazine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-((1-Methylpropyl)thio)anthraquinone is in cancer therapy. Research indicates that anthraquinones can intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.

  • Case Study : A study demonstrated that derivatives of anthraquinones showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes makes it effective against a range of pathogens.

  • Data Table: Antimicrobial Efficacy
BacteriaInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Pseudomonas aeruginosa1250

This data suggests that 2-((1-Methylpropyl)thio)anthraquinone exhibits significant antibacterial activity, making it a candidate for developing new antibiotics .

Dye Production

Due to its vibrant color properties, this compound can be utilized in the textile industry as a dye. Its stability and resistance to fading under light exposure enhance its suitability for fabric applications.

  • Case Study : A recent investigation into the use of anthraquinone dyes in textiles revealed that they maintain color fastness even after multiple washes, making them ideal for high-quality fabric production .

Nanotechnology and Drug Delivery

The unique properties of 2-((1-Methylpropyl)thio)anthraquinone allow it to be explored as a carrier for drug delivery systems. Its ability to form nanoparticles can facilitate targeted drug delivery, particularly in cancer therapies.

  • Research Findings : Studies have shown that encapsulating chemotherapeutic agents within nanoparticles made from this compound enhances the bioavailability and efficacy of the drugs while reducing systemic toxicity .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In industrial applications, its ability to form strong bonds with other molecules makes it an excellent component in the production of durable materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly influence anthraquinone behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications References
2-((1-Methylpropyl)thio)anthraquinone 2-(sec-butylthio) ~296.4 (estimated) Hypothesized: Moderate lipophilicity, potential redox activity in dyes or pharmaceuticals
2-(1,1-Dimethylpropyl)anthraquinone 2-(tert-pentyl) 296.4 Industrial use (e.g., hydrogen peroxide synthesis); high steric hindrance
1,5-Di(3-hydroxypropyl)anthraquinone 1,5-(hydroxypropyl) ~328.3 Enhanced hydrophilicity; studied for dye solubility and biological activity
9-[(4,5-Dithihexadecanyl)-1,3-dithiapenten-2-yl]-10(9H)-anthraquinone 9-(dithia chain) ~600+ (estimated) Photoelectric applications; sulfur-rich side chains enable charge transport

Key Observations:

  • Steric Effects: The tert-pentyl group in 2-(1,1-Dimethylpropyl)anthraquinone increases steric bulk, likely reducing reactivity but enhancing thermal stability for industrial processes . In contrast, the sec-butyl group in the target compound may offer a balance between stability and molecular flexibility.
  • Solubility: Hydrophilic substituents (e.g., hydroxypropyl) improve aqueous solubility, critical for pharmaceutical applications .
  • Electronic Properties: Thioether groups are stronger electron-withdrawing substituents than ethers or alkyl chains, which could stabilize semiquinone radicals in redox reactions, relevant to dye chemistry or catalytic systems .

Industrial and Regulatory Considerations

  • 2-(1,1-Dimethylpropyl)anthraquinone: Listed in EINECS and EC Inventory, indicating compliance with EU regulations for industrial use .
  • Sulfur-Containing Derivatives: Compounds with thioether or dithia groups may face stricter regulatory scrutiny under RoHS or REACH due to sulfur-related environmental persistence .

Biological Activity

2-((1-Methylpropyl)thio)anthraquinone (CAS No. 85030-51-9) is an anthraquinone derivative characterized by a thioether functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of 2-((1-Methylpropyl)thio)anthraquinone, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-Methylpropyl)thio)anthraquinone is C₁₈H₁₆O₂S, with a molecular weight of 298.39 g/mol. The structural characteristics that define this compound include:

  • Anthraquinone Core : A three-ring structure that provides stability and biological activity.
  • Thioether Group : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that anthraquinones, including 2-((1-Methylpropyl)thio)anthraquinone, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Studies show that anthraquinones can activate apoptotic pathways in cancer cells. For instance, they may increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced cell death in cancerous tissues .
  • Cell Cycle Arrest : Compounds similar to 2-((1-Methylpropyl)thio)anthraquinone have been reported to cause cell cycle arrest at various phases, particularly G0/G1 and G2/M phases, effectively inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of anthraquinones has also been documented. 2-((1-Methylpropyl)thio)anthraquinone may possess:

  • Broad-Spectrum Antibacterial Effects : Research indicates that anthraquinones can inhibit the growth of various pathogenic bacteria by disrupting their cellular processes .
  • Antifungal Properties : Similar compounds have shown efficacy against fungal infections, suggesting a potential role for 2-((1-Methylpropyl)thio)anthraquinone in treating mycotic diseases.

Antioxidant Activity

The antioxidant properties of 2-((1-Methylpropyl)thio)anthraquinone may contribute to its therapeutic potential by:

  • Scavenging Free Radicals : Anthraquinones can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress and damage associated with various diseases, including cancer and neurodegenerative disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of anthraquinone derivatives. Modifications to the core structure or functional groups can significantly alter their pharmacological profiles:

Modification TypeEffect on Activity
Addition of ThioetherIncreased reactivity and potential for enhanced biological interactions
Alteration of SubstituentsChanges in solubility and bioavailability affecting therapeutic efficacy

Case Studies

Several studies have investigated the biological activities of related anthraquinones:

  • Emodin : Demonstrated significant anticancer effects against K562 leukemia cells through apoptosis induction and cell cycle arrest .
  • Aloe-emodin : Shown to inhibit colon cancer cell proliferation via mitochondrial pathway activation, leading to apoptosis .

These studies highlight the potential for similar mechanisms in 2-((1-Methylpropyl)thio)anthraquinone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.